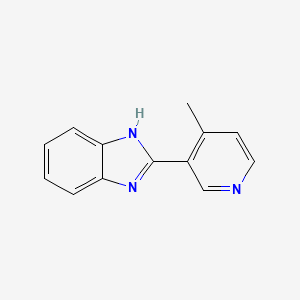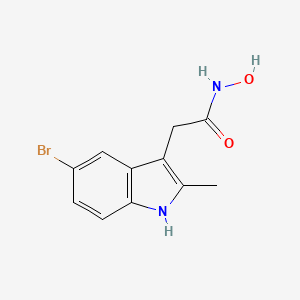
2-(5-Bromo-2-methyl-1H-indol-3-yl)-N-hydroxyacetamide
Übersicht
Beschreibung
2-(5-Bromo-2-methyl-1H-indol-3-yl)-N-hydroxyacetamide is a synthetic organic compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-methyl-1H-indol-3-yl)-N-hydroxyacetamide typically involves the following steps:
Bromination: The starting material, 2-methylindole, undergoes bromination to introduce a bromine atom at the 5-position. This reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Acetylation: The brominated intermediate is then acetylated using acetic anhydride to form 2-(5-bromo-2-methyl-1H-indol-3-yl)acetamide.
Hydroxylation: Finally, the acetylated product is hydroxylated to introduce the N-hydroxy group, forming the target compound. This step can be achieved using hydroxylamine hydrochloride in the presence of a base like sodium acetate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Bromo-2-methyl-1H-indol-3-yl)-N-hydroxyacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.
Hydrolysis: The N-hydroxyacetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and bases like potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
- Substituted indoles
- Oxo derivatives
- Reduced indoles
- Carboxylic acids and amines
Wissenschaftliche Forschungsanwendungen
2-(5-Bromo-2-methyl-1H-indol-3-yl)-N-hydroxyacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Materials Science: It is explored for its potential use in organic electronics and as a building block for novel materials.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Wirkmechanismus
The mechanism of action of 2-(5-Bromo-2-methyl-1H-indol-3-yl)-N-hydroxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The N-hydroxy group can form hydrogen bonds with active site residues, while the indole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-methylindole: Lacks the N-hydroxyacetamide group, making it less versatile in terms of hydrogen bonding interactions.
2-Methylindole-3-acetic acid: Contains a carboxylic acid group instead of the N-hydroxyacetamide group, leading to different reactivity and applications.
N-Hydroxyindole-3-acetamide: Similar structure but without the bromine atom, affecting its electronic properties and reactivity.
Uniqueness
2-(5-Bromo-2-methyl-1H-indol-3-yl)-N-hydroxyacetamide is unique due to the presence of both the bromine atom and the N-hydroxyacetamide group. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
2-(5-bromo-2-methyl-1H-indol-3-yl)-N-hydroxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c1-6-8(5-11(15)14-16)9-4-7(12)2-3-10(9)13-6/h2-4,13,16H,5H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNOAUGXVPRHIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)Br)CC(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80502133 | |
| Record name | 2-(5-Bromo-2-methyl-1H-indol-3-yl)-N-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80502133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72988-23-9 | |
| Record name | 2-(5-Bromo-2-methyl-1H-indol-3-yl)-N-hydroxyacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80502133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


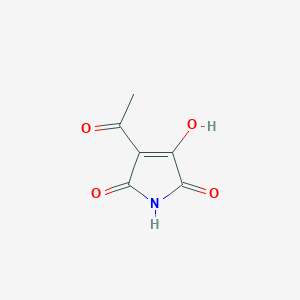
![1-(1H-benzo[d]imidazol-5-yl)urea](/img/structure/B3357368.png)
![3-Methylpyrido[1,2-a]benzimidazol-1(5H)-one](/img/structure/B3357371.png)
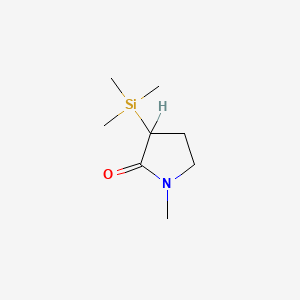
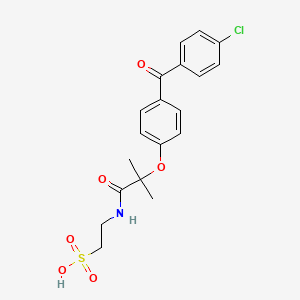
![2-(4-Chlorophenyl)-5-methyl-4-[[3-(trifluoromethyl)phenyl]diazenyl]-1H-pyrazol-3-one](/img/structure/B3357394.png)
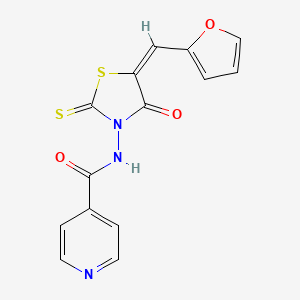

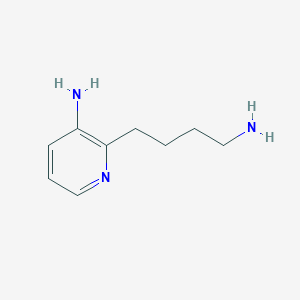

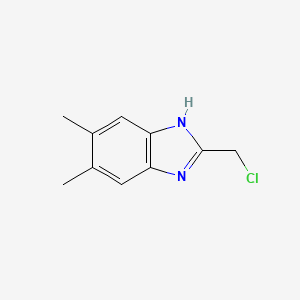
![2-[(4-methylpiperazin-1-yl)methyl]-1H-indole](/img/structure/B3357448.png)
![5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one](/img/structure/B3357455.png)
